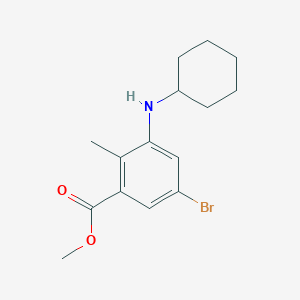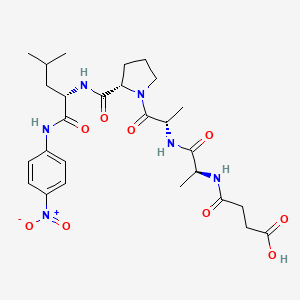
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride
Übersicht
Beschreibung
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride is a useful research compound. Its molecular formula is C13H18Cl2F3N3O and its molecular weight is 360.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Fluorinated Derivatives : The study by Kuznecovs et al. (2020) outlines the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R, focusing on the transformation of N-Boc-protected compounds and the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate step. This research illustrates the chemical pathway and potential applications of fluorinated compounds in medicinal chemistry (Kuznecovs et al., 2020).
Anticonvulsant Activity of Derivatives : Kamiński et al. (2015) synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for anticonvulsant activity. The findings suggest the importance of pyrrolidine-2,5-dione core fragment for anticonvulsant activity, providing insights into the therapeutic potential of such derivatives (Kamiński et al., 2015).
Metal Ion Complexes and Biological Activity : The research by Abdul Karim et al. (2005) revolves around the synthesis of metal ion complexes with 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide and their biological activity against bacteria like staphylococcus aureus and E.coli. This illustrates the compound's potential in creating metal-based therapeutic agents (Abdul Karim et al., 2005).
Structural Studies and Applications
Copper(II) Complexes with Sterically Demanding Ligands : Smolentsev (2017) presented a study on copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, shedding light on the influence of steric hindrance on coordination number and geometry. This research contributes to a deeper understanding of the structural chemistry of copper(II) complexes (Smolentsev, 2017).
Synthesis and Reactivity of Pyridine Derivatives : The work by Getlik et al. (2013) describes the rearrangement reaction of 3-halo-4-aminopyridines, providing insights into the synthesis of pyridin-4-yl α-substituted acetamide products. Such studies highlight the reactivity and potential applications of pyridine derivatives in chemical synthesis (Getlik et al., 2013).
Eigenschaften
IUPAC Name |
N-[[6-pyrrolidin-2-yl-4-(trifluoromethyl)pyridin-3-yl]methyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O.2ClH/c1-8(20)18-6-9-7-19-12(11-3-2-4-17-11)5-10(9)13(14,15)16;;/h5,7,11,17H,2-4,6H2,1H3,(H,18,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSUOCHRVADAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=C1C(F)(F)F)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Pyrrolidin-2-yl-4-trifluoromethyl-pyridin-3-ylmethyl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)



![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)








![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)